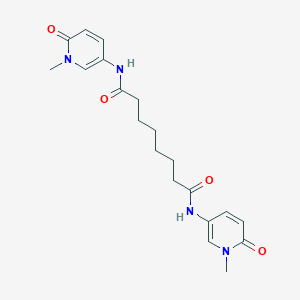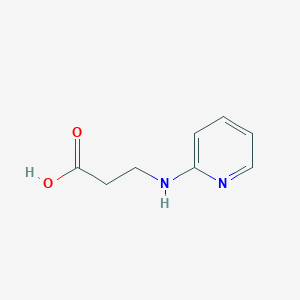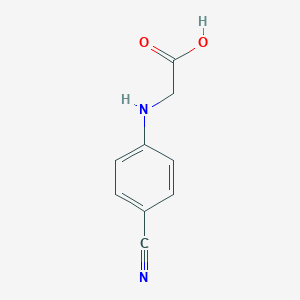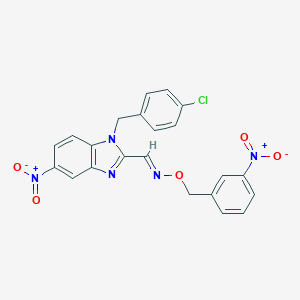
1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime involves the inhibition of key enzymes involved in bacterial and fungal cell wall synthesis, leading to the disruption of cell membrane integrity and eventual cell death. It also exhibits anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and regulating the activity of immune cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime exhibits minimal toxicity towards mammalian cells, making it a safe and effective candidate for further development. It has also been found to exhibit antioxidant activity and regulate lipid metabolism, indicating potential applications in the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime in lab experiments include its potent antimicrobial and anti-inflammatory activity, low toxicity towards mammalian cells, and ease of synthesis. However, its limitations include its limited solubility in aqueous solutions and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Orientations Futures
For the research and development of 1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime include the optimization of its synthesis method, the determination of its pharmacokinetic and pharmacodynamic properties, and the development of novel formulations for its delivery. Additionally, further studies are needed to explore its potential applications in the treatment of metabolic disorders and autoimmune diseases.
In conclusion, 1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime is a chemical compound with significant potential in various fields of scientific research. Its potent antimicrobial and anti-inflammatory activity, low toxicity towards mammalian cells, and ease of synthesis make it a promising candidate for further development. Further studies are needed to explore its full potential and determine its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis of 1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime involves the reaction of 4-chlorobenzaldehyde, 5-nitro-1H-benzimidazole-2-carboxylic acid, and O-((3-nitrophenyl)methyl)hydroxylamine in the presence of a suitable catalyst. This method has been optimized to obtain a high yield of the desired compound.
Applications De Recherche Scientifique
1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antibacterial and antifungal activity, making it a promising candidate for the development of new antimicrobial agents. Additionally, it has shown potential as a therapeutic agent for the treatment of cancer, inflammation, and autoimmune diseases.
Propriétés
Numéro CAS |
150445-97-9 |
|---|---|
Nom du produit |
1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime |
Formule moléculaire |
C22H16ClN5O5 |
Poids moléculaire |
465.8 g/mol |
Nom IUPAC |
(E)-1-[1-[(4-chlorophenyl)methyl]-5-nitrobenzimidazol-2-yl]-N-[(3-nitrophenyl)methoxy]methanimine |
InChI |
InChI=1S/C22H16ClN5O5/c23-17-6-4-15(5-7-17)13-26-21-9-8-19(28(31)32)11-20(21)25-22(26)12-24-33-14-16-2-1-3-18(10-16)27(29)30/h1-12H,13-14H2/b24-12+ |
Clé InChI |
BFBKOBZOHCVZBE-WYMPLXKRSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])CO/N=C/C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C=CC(=C3)[N+](=O)[O-] |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CON=CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C=CC(=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])CON=CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C=CC(=C3)[N+](=O)[O-] |
Synonymes |
1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



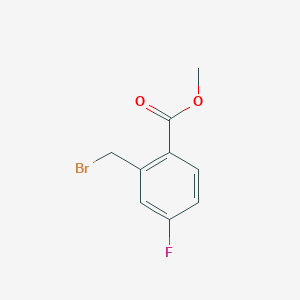
![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)
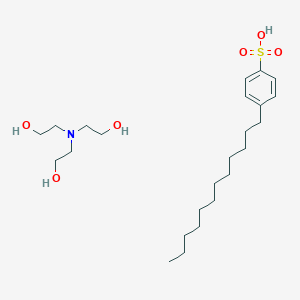
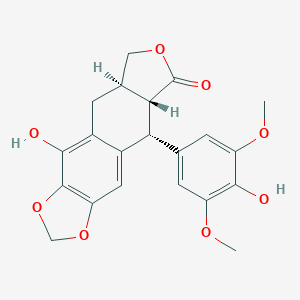
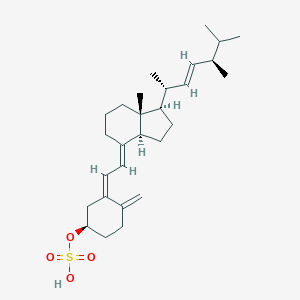
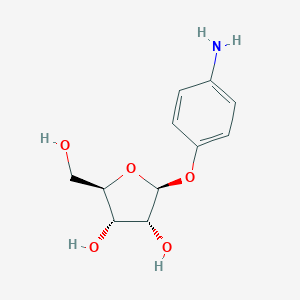
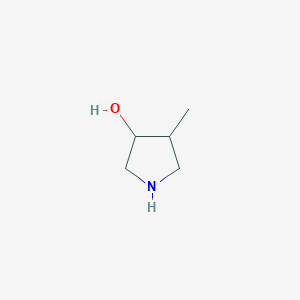
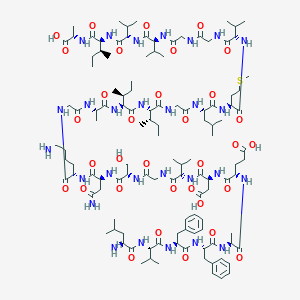
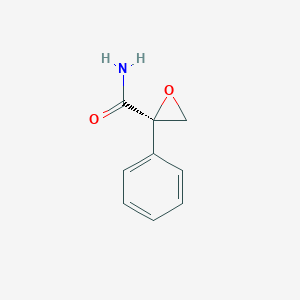
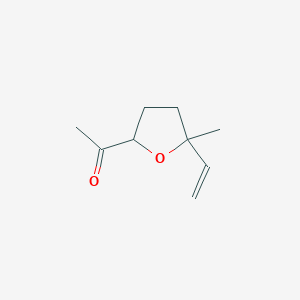
![(3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B125564.png)
